
3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the target cells. The compound has been shown to interfere with the synthesis of nucleic acids, which are essential for the survival of microorganisms and cancer cells.
Biochemical and Physiological Effects
3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of 3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is its broad-spectrum antimicrobial and antifungal activity. The compound has also been shown to exhibit low toxicity towards mammalian cells, making it a potential candidate for the development of novel drugs. However, one of the major limitations of the compound is its poor solubility in water, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research on 3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine. One of the major areas of research is the development of novel drugs based on the compound. The compound has also been investigated for its potential use as a scaffold for the development of new drugs with improved properties. Another area of research is the optimization of the synthesis method to improve the yield and purity of the product. The compound has also been investigated for its potential use in the development of new materials with unique properties.
Conclusion
In conclusion, 3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been extensively studied for its antimicrobial, antifungal, and antitumor activities. The mechanism of action of the compound is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the target cells. The compound has several advantages and limitations for lab experiments, and there are several future directions for the research on the compound.
合成法
The synthesis of 3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine involves the reaction between phenylacetyl chloride and 3-phenyl-1H-1,2,4-triazol-5-amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the product.
科学的研究の応用
3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antimicrobial, antifungal, and antitumor activities. The compound has also been investigated for its potential use as a scaffold for the development of novel drugs.
特性
IUPAC Name |
1-(5-amino-3-phenyl-1,2,4-triazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-16-18-15(13-9-5-2-6-10-13)19-20(16)14(21)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRFGLQQIWZWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)
![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)
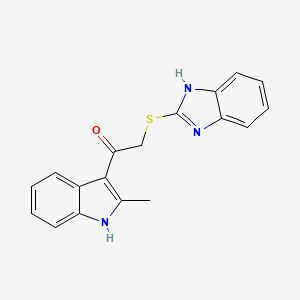
![1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)

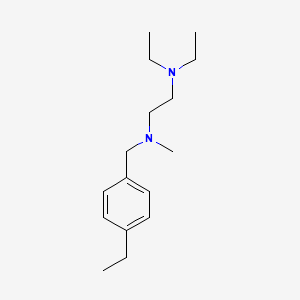
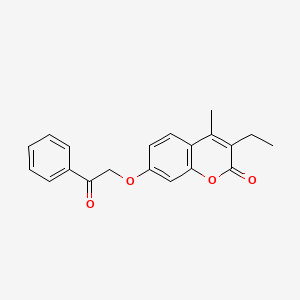
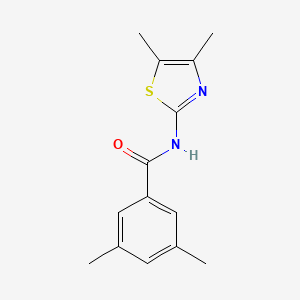
![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5715229.png)
![1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5715231.png)
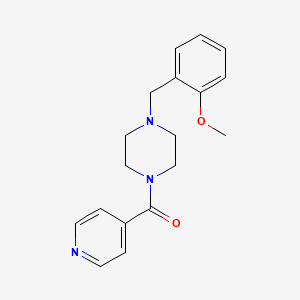

![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)